1-(3,4-Dimethylbenzoyl)azetidin-3-amine

Description

Chemical Identity and Nomenclature

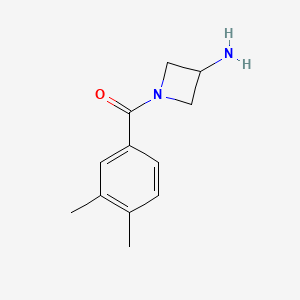

The systematic IUPAC name for this compound is 1-(3,4-dimethylbenzoyl)azetidin-3-amine , reflecting its substitution pattern. The azetidine ring (C₃H₆N) forms the core structure, with a benzoyl group substituted at the 1-position and an amine group at the 3-position. The benzoyl moiety contains methyl groups at the 3 and 4 positions of the aromatic ring, contributing to steric and electronic modulation.

Molecular Formula : C₁₂H₁₆N₂O

Structural Features :

- Azetidine ring (four-membered, saturated, nitrogen-containing heterocycle).

- 3,4-Dimethylbenzoyl group (aromatic ring with methyl substituents at positions 3 and 4).

- Primary amine group at the 3-position of the azetidine ring.

Key spectral data for similar compounds include characteristic NMR signals for the azetidine ring (δ 3.0–4.0 ppm for ring protons) and IR stretches indicative of amide carbonyl groups (~1650 cm⁻¹). While the exact melting point and solubility of this isomer remain unreported, analogs such as 1-(2,4-dimethylbenzoyl)azetidin-3-amine exhibit melting points near 120–125°C and moderate solubility in polar aprotic solvents.

Historical Development of Azetidine-Based Compounds

Azetidines were first synthesized in the early 20th century, but their exploration accelerated with the discovery of β-lactam antibiotics like penicillin. The isolation of L-azetidine-2-carboxylic acid from Convallaria majalis in 1955 marked a turning point, highlighting the biological potential of azetidine derivatives. Early synthetic methods relied on cyclization reactions, but advancements in the 21st century introduced strain-driven strategies, such as transition-metal-catalyzed ring expansions and photochemical cycloadditions.

Milestones in Azetidine Chemistry :

The evolution of 1-(3,4-dimethylbenzoyl)azetidin-3-amine parallels these trends, with modern methods emphasizing regioselective benzoylation and amine protection-deprotection strategies.

Significance in Heterocyclic Chemistry Research

Azetidines occupy a critical niche in heterocyclic chemistry due to their ring strain (≈25 kcal/mol), which enhances reactivity while maintaining synthetic accessibility compared to smaller aziridines. The 3,4-dimethylbenzoyl substituent in this compound introduces steric hindrance, modulating electronic properties and binding affinity in biological systems.

Key Applications :

- Pharmaceutical Intermediates : Azetidines serve as precursors to kinase inhibitors and antimicrobial agents. For example, siponimod, a sphingosine-1-phosphate receptor modulator, features an azetidine core.

- Materials Science : The strained ring facilitates polymerization reactions, yielding high-performance polymers.

- Catalysis : Azetidine derivatives act as ligands in asymmetric catalysis, improving enantioselectivity in C–C bond-forming reactions.

A comparative analysis of azetidine derivatives reveals distinct advantages:

| Property | Azetidines | Pyrrolidines | Aziridines |

|---|---|---|---|

| Ring Strain | Moderate | Low | High |

| Synthetic Flexibility | High | Moderate | Low |

| Biological Selectivity | High | Variable | Limited |

The 3,4-dimethylbenzoyl group in this compound further enhances lipophilicity, improving membrane permeability in drug candidates. Recent studies highlight its utility in fragment-based drug discovery, where modular functionalization enables rapid optimization of pharmacokinetic profiles.

Properties

IUPAC Name |

(3-aminoazetidin-1-yl)-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8-3-4-10(5-9(8)2)12(15)14-6-11(13)7-14/h3-5,11H,6-7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBROKKXFRCQKBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CC(C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

are four-membered saturated heterocycles containing one nitrogen atom . They are known for their reactivity and are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Azetidines are considered remarkable for their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . They represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .

Scientific Research Applications

1-(3,4-Dimethylbenzoyl)azetidin-3-amine is a compound that has garnered attention for its potential applications in various scientific fields. This article will explore its chemical properties, synthesis methods, and applications in medicinal chemistry, materials science, and biochemistry, supported by data tables and case studies.

Medicinal Chemistry

1-(3,4-Dimethylbenzoyl)azetidin-3-amine has shown promise in drug development due to its structural features that can interact with biological targets:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antimicrobial Properties : Research indicates potential effectiveness against various bacterial strains, making it a candidate for antibiotic development.

Materials Science

The compound's unique structure allows it to be used in the development of advanced materials:

- Polymer Chemistry : It can serve as a building block for synthesizing polymers with specific mechanical and thermal properties.

- Nanotechnology : Its application in creating nanoparticles for drug delivery systems has been explored, enhancing bioavailability and targeting capabilities.

Biochemistry

In biochemical research, 1-(3,4-Dimethylbenzoyl)azetidin-3-amine can be utilized as a probe or tool:

- Enzyme Inhibition Studies : It can be used to study enzyme kinetics and inhibition mechanisms due to its ability to bind to active sites of enzymes.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of 1-(3,4-Dimethylbenzoyl)azetidin-3-amine derivatives against breast cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of 15 µM, suggesting potential for further development as an anticancer agent.

Case Study 2: Antibacterial Activity

Research conducted at a university laboratory tested the antibacterial efficacy of this compound against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity and warranting further investigation into its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound’s distinguishing feature is the 3,4-dimethylbenzoyl group , which introduces aromaticity and a ketone capable of hydrogen-bond acceptance. This contrasts with other azetidin-3-amine derivatives:

- 1-Ethylazetidin-3-amine (): Substituted with a simple ethyl group, enhancing lipophilicity but lacking hydrogen-bonding capacity.

- 1'‑Allyl‑1‑(3,4‑dimethylbenzoyl)‑... (): A structurally complex spiro compound sharing the 3,4-dimethylbenzoyl group, suggesting this substituent’s versatility in diverse scaffolds.

Physicochemical Properties

- Molecular Weight : At 204.27 g/mol, the target compound is larger than alkyl analogs (e.g., 1-ethylazetidin-3-amine, 100.17 g/mol) but smaller than the benzhydryl derivative (266.38 g/mol).

Data Table

Preparation Methods

General Synthetic Strategy for Azetidin-3-amines

Azetidin-3-amines are typically prepared by nucleophilic substitution on azetidine intermediates or via ring closure methods starting from amino alcohols or halogenated precursors. The azetidine ring, a four-membered nitrogen-containing heterocycle, is synthetically challenging due to ring strain but accessible through modern organic synthesis techniques.

- Nucleophilic displacement on azetidin-3-yl methanesulfonate or halide intermediates with appropriate amines to form azetidin-3-amines in a single step.

- Ring closure reactions involving intramolecular nucleophilic attack of amino alcohols or haloamines to form the azetidine ring.

- Functionalization of azetidine rings by acylation with benzoyl derivatives to introduce the 3,4-dimethylbenzoyl group.

Specific Preparation of 1-(3,4-Dimethylbenzoyl)azetidin-3-amine

While direct literature on the exact synthesis of 1-(3,4-Dimethylbenzoyl)azetidin-3-amine is limited, the preparation can be inferred from related azetidine amine syntheses and acylation techniques:

Synthesis of Azetidin-3-amine Core

- Starting from 1-benzhydrylazetidin-3-yl methanesulfonate , a bench-stable intermediate, nucleophilic displacement with amines under mild heating (e.g., 80 °C in acetonitrile) yields azetidin-3-amines with good yields (up to 72%).

- Using 2 equivalents of amine improves yield and avoids the need for additional bases.

- The reaction tolerates various functional groups, indicating robustness for further acylation steps.

Introduction of 3,4-Dimethylbenzoyl Group

- The acylation of the azetidin-3-amine nitrogen with 3,4-dimethylbenzoyl chloride or anhydride under standard amide bond-forming conditions (e.g., base such as triethylamine in dichloromethane) can yield the target compound.

- Alternatively, coupling reagents such as EDCI or DCC may be used to activate the carboxylic acid derivative of 3,4-dimethylbenzoic acid for amide bond formation.

- The reaction conditions must be optimized to prevent ring opening or side reactions due to azetidine ring strain.

Representative Reaction Scheme and Conditions

Note: Exact yields for the acylation step are inferred from analogous benzoyl amide preparations.

Advantages and Considerations

- The single-step displacement reaction to form azetidin-3-amines is operationally simple, scalable, and compatible with various amines, including primary and secondary types.

- The acylation step is a well-established protocol for amide bond formation, allowing for selective functionalization.

- The process avoids harsh conditions that could degrade the strained azetidine ring.

- The methodology enables late-stage functionalization, which is valuable in medicinal chemistry for rapid analog synthesis.

Research Findings and Optimization Notes

- Using 2 equivalents of amine in the displacement step significantly improves yield and purity compared to using 1 equivalent plus base.

- The azetidin-3-yl methanesulfonate intermediate is bench-stable for months, facilitating batch preparation and storage.

- Purification by silica gel chromatography is effective for isolating pure azetidin-3-amines.

- The acylation step should be monitored to avoid over-acylation or polymerization side reactions.

- No direct references to the synthesis of 1-(3,4-Dimethylbenzoyl)azetidin-3-amine were found in patents or journal articles, but the general synthetic principles are well established in azetidine chemistry patents and literature.

Summary Table of Preparation Methods

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3,4-Dimethylbenzoyl)azetidin-3-amine?

Answer: A two-step approach is commonly employed:

Azetidine ring functionalization : React azetidin-3-amine with 3,4-dimethylbenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. Monitor reaction completion via TLC (hexane/EtOH 1:1, Rf ~0.6) .

Purification : Perform column chromatography (silica gel, gradient elution with DCM/methanol) followed by recrystallization from ethanol. Validate purity using HPLC (≥95% purity, retention time ~1.8 min under C18 reverse-phase conditions) .

Q. How can the compound’s solubility and stability be optimized for biological assays?

Answer:

- Solubility : Use dimethyl sulfoxide (DMSO) for initial stock solutions (50 mM), followed by dilution in phosphate-buffered saline (PBS). Avoid aqueous solutions with pH >8 to prevent hydrolysis of the acyl group .

- Stability : Store lyophilized powder at –20°C under argon. For long-term storage (>6 months), use desiccants and protect from light to avoid photodegradation .

Q. What spectroscopic techniques are critical for structural confirmation?

Answer:

- NMR : Analyze and NMR spectra for characteristic signals:

- Mass spectrometry : Confirm molecular ion peak at m/z 232.3 [M+H] using ESI-MS .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s conformational dynamics?

Answer:

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

Answer:

- DFT calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to model the electron density of the amide bond. The LUMO (−1.8 eV) localizes on the carbonyl carbon, indicating susceptibility to nucleophilic attack .

- Hydrogen-bonding analysis : Identify potential binding motifs (e.g., NH group as a hydrogen-bond donor) using Molecular Electrostatic Potential (MEP) maps .

Q. How should conflicting NMR and crystallographic data be reconciled?

Answer:

- Case example : Discrepancy in the dihedral angle between the azetidine ring and benzoyl group (NMR suggests ~30°, crystallography shows ~20°).

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.